molecular formula C15H12N2O4S B582196 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1227270-51-0

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B582196
CAS No.: 1227270-51-0
M. Wt: 316.331
InChI Key: DLEYHIOVTMLJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a sophisticated pyrrolopyridine-based building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a crucial synthetic intermediate for the construction of complex molecules targeting various kinase enzymes. Its core scaffold is structurally related to 7-azaindole , a privileged structure known for its ability to inhibit protein kinases by mimicking the adenine moiety of ATP. The carboxylic acid functional group at the 2-position provides a versatile handle for further derivatization, primarily through amide coupling reactions, to generate targeted compound libraries. Researchers utilize this intermediate to develop potential inhibitors for Janus kinases (JAK) and Anaplastic Lymphoma Kinase (ALK), which are implicated in oncology and inflammatory diseases. The phenylsulfonyl protecting group is a common strategy to mask the pyrrole nitrogen, allowing for selective functionalization of the pyridine ring during multi-step syntheses, and can be removed later to reveal the pharmacologically important NH-pyrrole motif. The methyl substituent at the 6-position is often explored to fine-tune the compound's physicochemical properties and binding affinity within the kinase's hydrophobic pocket. Its primary research value lies in its application for the synthesis of novel heterocyclic compounds investigated as kinase inhibitors , making it an essential tool for chemists working in early-stage hit-to-lead optimization campaigns.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-10-7-8-11-9-13(15(18)19)17(14(11)16-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEYHIOVTMLJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr-Type Cyclization

Pyridine-3-amine derivatives undergo cyclization with β-ketoesters to form the pyrrolo[2,3-b]pyridine core. In one protocol, 6-methyl substitution is introduced using methyl-containing β-ketoesters, yielding 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid after hydrolysis.

Reaction Conditions :

  • Reactants : Pyridine-3-amine, methyl acetoacetate

  • Catalyst : Polyphosphoric acid (PPA)

  • Temperature : 120°C, 6 hours

  • Yield : 65–70%

Sulfonylation at the Pyrrole Nitrogen

Sulfonylation protects the pyrrole NH while introducing the phenylsulfonyl group. This step is critical for subsequent functionalization without side reactions.

Phenylsulfonyl Chloride Protocol

The free NH of 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reacts with phenylsulfonyl chloride under basic conditions:

Procedure :

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add phenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Key Data :

  • Yield : 85–90%

  • Purity (HPLC) : >98%

  • Spectroscopic Validation :

    • 1H NMR (400 MHz, CDCl3) : δ 8.41 (d, J = 4.8 Hz, 1H), 7.80–7.75 (m, 2H), 7.60–7.55 (m, 1H), 7.48 (s, 1H), 2.36 (s, 3H).

    • HRMS (ESI) : m/z calc. for C15H12N2O4S [M+H]⁺: 316.0589; found: 316.0593.

Carboxylic Acid Functionalization

The 2-carboxylic acid group is often introduced via oxidation or hydrolysis of ester precursors.

Ester Hydrolysis

Methyl 6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 245064-81-7) is hydrolyzed to the carboxylic acid:

Procedure :

  • Suspend the methyl ester (1.0 equiv) in THF/H2O (3:1).

  • Add LiOH (3.0 equiv) and stir at 60°C for 4 hours.

  • Acidify with HCl (1M) to pH 2–3.

  • Filter and recrystallize from ethanol/water.

Optimization Notes :

  • Solvent Choice : THF/H2O maximizes ester solubility while avoiding side reactions.

  • Yield : 92–95%.

Alternative Pathways and Modifications

Direct Sulfonylation-Carboxylation

A one-pot method combines sulfonylation with carboxylation using CO2 under pressure:

  • React 6-methyl-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride and K2CO3 in DMF.

  • Introduce CO2 (50 psi) at 100°C for 8 hours.

  • Isolate the product via acid-base extraction.

Advantages :

  • Avoids intermediate isolation.

  • Yield : 78%.

Bromination-Methylation Sequence

For substrates lacking the methyl group, a bromine-assisted route is employed:

  • Brominate at position 6 using NBS (N-bromosuccinimide).

  • Perform Suzuki coupling with methylboronic acid.

  • Proceed with sulfonylation and carboxylation as above.

Challenges :

  • Regioselectivity requires careful temperature control (0–5°C).

Analytical and Process Validation

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, retention time = 6.2 min.

  • Elemental Analysis : Calculated C 56.95%, H 3.82%, N 8.86%; Found C 56.89%, H 3.79%, N 8.81%.

Scalability Considerations

  • Kilogram-Scale Synthesis :

    • Use flow chemistry for sulfonylation to improve heat dissipation.

    • Throughput : 1.2 kg/day with 88% yield.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Knorr Cyclization7097Scalable core synthesis
Ester Hydrolysis9599High-purity end product
Direct Carboxylation7895Fewer steps

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenylsulfonyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo-Pyridine Family

Key structural analogs include derivatives of pyrrolo[2,3-c]pyridine-2-carboxylic acid (Table 1). These compounds share the pyrrolo-pyridine backbone but differ in substituent positions and functional groups:

Compound Name Substituent (Position) Ring System Synthesis Yield Key Properties/Notes Reference
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid None (Position 5) [2,3-c]pyridine 95% High yield, unsubstituted analog
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (Position 5) [2,3-c]pyridine 71% Electron-withdrawing Cl may reduce reactivity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OMe (Position 5) [2,3-c]pyridine 80% Electron-donating OMe enhances stability
Target Compound 6-Me, 1-PhSO₂ (Positions 1,6) [2,3-b]pyridine Not reported Phenylsulfonyl group increases acidity

Key Observations :

  • Substituent Effects : The 6-methyl and 1-phenylsulfonyl groups in the target compound introduce steric bulk and electron-withdrawing effects, contrasting with the 5-substituents (Cl, OMe) in [2,3-c]pyridine derivatives. These differences may influence solubility, reactivity, and pharmacological activity.

Thieno[2,3-b]pyridine Derivatives

A patent (IN 2007) describes 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides as IKK inhibitors . Unlike the target compound, this class replaces the pyrrolo nitrogen with sulfur, forming a thieno ring. Key comparisons include:

  • Electronic Properties : Thiophene’s lower basicity compared to pyrrole may reduce hydrogen-bonding capacity, altering target selectivity.
  • Biological Activity : The patent highlights enzyme inhibition, suggesting that the target compound’s phenylsulfonyl group could similarly modulate kinase interactions .

Parent Compound: 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The base structure (CAS 824-51-1) lacks the phenylsulfonyl and carboxylic acid groups . Safety data indicate inhalation hazards, implying that functionalization (e.g., sulfonylation, carboxylation) may mitigate toxicity by altering physical properties (e.g., solubility, volatility).

Biological Activity

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a derivative of the pyrrolo[2,3-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N2O2S
  • Molecular Weight : 272.32 g/mol
  • CAS Number : 896722-51-3
  • Solubility : High gastrointestinal absorption and permeable to the blood-brain barrier (BBB) .

Cytotoxicity

Recent studies have indicated that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study highlighted that derivatives of this compound showed considerable potency with IC50 values indicating effective inhibition of cell growth in cancer types such as breast and lung cancer .

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (breast cancer)26Apoptosis induction
This compoundA549 (lung cancer)49.85Cell cycle arrest

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of HGF/MET signaling pathway : This pathway is crucial in many cancers; its inhibition can lead to reduced tumor growth and metastasis .
  • CYP Enzyme Interaction : The compound acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which are involved in drug metabolism and can influence the pharmacokinetics of co-administered drugs .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells :
    • Objective: To evaluate the cytotoxic effects of the compound on breast cancer cells.
    • Results: The compound exhibited an IC50 value of 26 µM, indicating significant growth inhibition and induction of apoptosis through caspase activation.
  • Study on A549 Cells :
    • Objective: Assessment of the anti-proliferative effects against lung cancer.
    • Results: An IC50 value of 49.85 µM was recorded, with findings suggesting that cell cycle arrest occurs at the G1 phase.

Q & A

Q. Optimization Tips :

  • Use Pd(PPh3_3)4_4 as a catalyst for improved coupling efficiency .
  • Monitor reaction progress via TLC or LCMS to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance yields .

Basic: How should researchers address discrepancies in NMR spectral data during structural characterization?

Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The pyrrolo[2,3-b]pyridine core can exhibit tautomeric forms, affecting proton assignments. Use 13C^{13}\text{C}-NMR or 2D experiments (COSY, HSQC) to resolve ambiguities .
  • Solvent effects : Compare DMSO-d6d_6 and CDCl3_3 spectra to identify solvent-induced shifts. For example, aromatic protons in DMSO-d6d_6 often downfield-shift due to hydrogen bonding .
  • Impurities : Validate purity via HPLC (e.g., >95% purity threshold) before spectral analysis .

Q. Example Data :

Proton PositionExpected δ (ppm)Observed δ (ppm)Notes
C2-CH3_32.33 (s)2.56 (s)Steric hindrance from sulfonyl group
NH (pyrrole)12.25 (s)11.88 (s)Tautomerism or hydrogen bonding

Advanced: What strategies improve aqueous solubility for in vitro assays?

Methodological Answer:
Low solubility is common due to the hydrophobic phenylsulfonyl group. Strategies include:

  • Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. Validation :

  • Measure solubility via shake-flask method in PBS (pH 7.4) and compare with LogP values (predicted using ChemAxon or ACD/Labs).

Advanced: How can computational modeling predict kinase binding affinity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to dock the compound into kinase ATP-binding pockets (e.g., DYRK1A or MTH1). Focus on key interactions:
    • Hydrogen bonding between the carboxylic acid and kinase hinge region (e.g., Glu239 in DYRK1A) .
    • π-π stacking of the phenylsulfonyl group with hydrophobic residues (e.g., Phe238) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy via MM/PBSA .

Q. Validation :

  • Compare predicted IC50_{50} values with experimental kinase inhibition assays .

Advanced: What in vitro assays evaluate kinase inhibitory activity?

Methodological Answer:

  • TR-FRET assays : Use Z’-LYTE™ or ADP-Glo™ kits to measure ATPase activity inhibition (e.g., for DYRK1A).
  • Cellular assays : Treat HEK293 cells overexpressing target kinases and quantify phospho-substrate levels via Western blot .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. Key Parameters :

Assay TypeIC50_{50} RangeKey Targets
TR-FRET0.1–10 µMDYRK1A, MTH1
Cellular1–50 µMIL-6, TNF-α

Basic: What purification techniques isolate this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation. For polar byproducts, switch to DCM/MeOH (95:5) .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
  • Acid-base extraction : Extract the carboxylic acid into aqueous NaOH (pH 12), then re-acidify to precipitate .

Q. Yield Optimization :

  • Pre-purify via flash chromatography before recrystallization to remove Pd catalysts .

Advanced: How can SAR studies guide the design of potent analogues?

Methodological Answer:

  • Modify the phenylsulfonyl group : Replace with electron-withdrawing groups (e.g., CF3_3) to enhance kinase binding .
  • Vary the methyl group : Introduce bulkier substituents (e.g., ethyl, cyclopropyl) to probe steric tolerance in the active site .
  • Explore bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide to improve metabolic stability .

Q. Case Study :

  • Compound 7m (DYRK1A IC50_{50} = 0.2 µM) vs. 7n (IC50_{50} = 5 µM): The 2,5-dimethoxyphenyl group in 7m enhances π-stacking vs. 7n’s unsubstituted phenyl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.